molecular formula C20H17N7O B2866221 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylurea CAS No. 1171780-32-7

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylurea

Cat. No. B2866221
CAS RN: 1171780-32-7
M. Wt: 371.404
InChI Key: PZAOLSYXJUWSET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylurea” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring and a pyrimidine ring . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a pyrimidine ring, both of which are nitrogen-containing heterocyclic compounds . The exact structure would depend on the specific arrangement and bonding of these components.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the amino group (-NH2) is a common site of reactivity in many chemical reactions .

Scientific Research Applications

Cancer Treatment: CDK2 Inhibition

This compound has been identified as a potential inhibitor of Cyclin-dependent kinase 2 (CDK2) , which is a protein kinase involved in the regulation of the cell cycle . CDK2 inhibitors are being explored as anticancer agents because they can halt the proliferation of cancer cells by interfering with their cycle. The compound’s ability to inhibit CDK2 could make it a valuable asset in the development of new cancer treatments, particularly for overcoming resistance to CDK4/6 inhibitors.

Antileishmanial Activity

Leishmaniasis is a disease caused by protozoan parasites and is a significant health concern in many parts of the world. Pyrazole-bearing compounds, like the one , have shown potent antileishmanial activities . These compounds can be used to develop new treatments for leishmaniasis, offering hope for more effective and safer therapies against this debilitating disease.

Antimalarial Applications

Malaria is another parasitic disease with a high global impact. The compound has demonstrated antimalarial properties in preclinical studies . By inhibiting the growth of Plasmodium species, which cause malaria, this compound could contribute to the creation of new antimalarial drugs, addressing the urgent need for novel treatments due to the rise of drug-resistant strains of the parasite.

Antimicrobial Properties

Pyrazole derivatives are known for their antimicrobial effects . This compound could be used in the synthesis of new antimicrobial agents that might be effective against a range of bacterial and fungal pathogens, helping to address the growing issue of antibiotic resistance .

Anti-inflammatory and Analgesic Effects

The compound has potential applications in the development of anti-inflammatory and analgesic medications . Due to its structural similarity to other pyrazole derivatives that exhibit these properties, it could be used to treat conditions characterized by inflammation and pain .

Antitumor and Cytotoxicity

Research has indicated that pyrazole derivatives can have antitumor effects and may induce cytotoxicity in cancer cells . This compound could be part of new therapeutic strategies aimed at targeting and destroying cancer cells, contributing to the broader field of cancer research and treatment.

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, as well as the development of synthesis methods for producing it in a more efficient or environmentally friendly manner .

properties

IUPAC Name

1-phenyl-3-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7O/c28-20(25-15-5-2-1-3-6-15)26-17-9-7-16(8-10-17)24-18-13-19(22-14-21-18)27-12-4-11-23-27/h1-14H,(H,21,22,24)(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAOLSYXJUWSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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